Azocane-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azocane-2-thione is an organosulfur compound with the molecular formula C₇H₁₃NS . It consists of a seven-membered ring containing nitrogen and sulfur atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: Azocane-2-thione can be synthesized through several methods. One common approach involves the reaction of azocane with sulfur sources under specific conditions. For instance, the reaction of azocane with carbon disulfide in the presence of a base can yield this compound. Another method involves the use of elemental sulfur and azocane derivatives under controlled temperature and pressure .
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using optimized conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions: Azocane-2-thione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding thiols or amines.
Substitution: this compound can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides, amines, or alcohols can be employed under appropriate conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted azocane derivatives.
Scientific Research Applications
Azocane-2-thione has diverse applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of complex molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use in drug development, particularly for targeting specific enzymes and pathways.
Industry: this compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which azocane-2-thione exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfur atom in the thione group can form covalent bonds with nucleophilic sites on proteins, altering their function. This interaction can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Thiazolidine-2-thione: A five-membered ring compound with similar sulfur and nitrogen atoms.
2-Imino-1,3-dithiolane: Another sulfur-containing heterocycle with notable biological activities.
Comparison: Azocane-2-thione is unique due to its seven-membered ring structure, which imparts different chemical and physical properties compared to the five-membered rings of thiazolidine-2-thione and 2-imino-1,3-dithiolane.
Properties
CAS No. |
22928-63-8 |
---|---|
Molecular Formula |
C7H13NS |
Molecular Weight |
143.25 g/mol |
IUPAC Name |
azocane-2-thione |
InChI |
InChI=1S/C7H13NS/c9-7-5-3-1-2-4-6-8-7/h1-6H2,(H,8,9) |
InChI Key |
ZLUNIUCVHBOLSC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCNC(=S)CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.